molecular formula C16H13FO3 B8280071 4-(3'-Fluoro-biphenyl-4-yl)-4-oxo-butyric acid

4-(3'-Fluoro-biphenyl-4-yl)-4-oxo-butyric acid

Cat. No. B8280071
M. Wt: 272.27 g/mol
InChI Key: GTQFWMZFORJMOK-UHFFFAOYSA-N
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Patent
US06307089B2

Procedure details

In a manner similar to Example 4, Step (b), 4-(3′-fluoro-biphenyl-4-yl)-4-oxo-butyric acid, methyl ester (1.0968 g, 0.00383 mol) was refluxed in 6 M aqueous hydrochloric acid (20 mL) to give 1.007 g of 4-(3′-fluoro-biphenyl-4-yl)-4-oxo-butyric acid as a pale orange solid; mp 153-155° C.
Name
4-(3′-fluoro-biphenyl-4-yl)-4-oxo-butyric acid, methyl ester
Quantity
1.0968 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([C:8]2[CH:13]=[CH:12][C:11]([C:14](=[O:21])[CH2:15][CH2:16][C:17]([O:19]C)=[O:18])=[CH:10][CH:9]=2)[CH:5]=[CH:6][CH:7]=1>Cl>[F:1][C:2]1[CH:3]=[C:4]([C:8]2[CH:13]=[CH:12][C:11]([C:14](=[O:21])[CH2:15][CH2:16][C:17]([OH:19])=[O:18])=[CH:10][CH:9]=2)[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
4-(3′-fluoro-biphenyl-4-yl)-4-oxo-butyric acid, methyl ester
Quantity
1.0968 g
Type
reactant
Smiles
FC=1C=C(C=CC1)C1=CC=C(C=C1)C(CCC(=O)OC)=O
Name
Quantity
20 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1)C1=CC=C(C=C1)C(CCC(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.007 g
YIELD: CALCULATEDPERCENTYIELD 96.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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